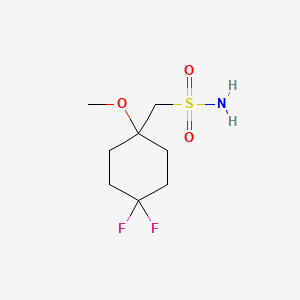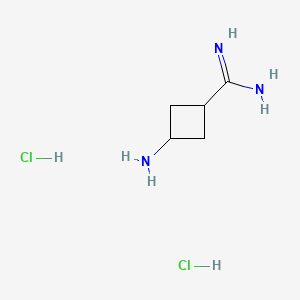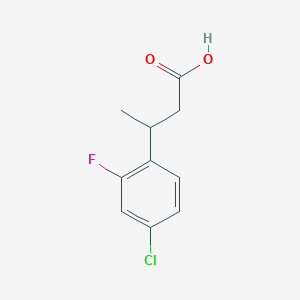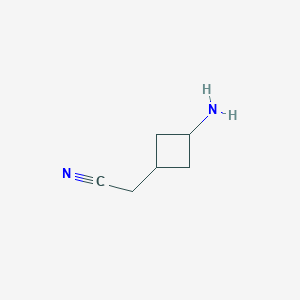
3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride: is a solid crystalline compound. Its appearance ranges from white to nearly white crystals. It is stable at room temperature and soluble in water and ethanol .
Méthodes De Préparation
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Alkylation of Pyrrolidine: Start with pyrrolidine, and react it with 2-chloropropane (propan-2-yl chloride) to introduce the alkyl group.
Hydrochlorination: The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production::
Analyse Des Réactions Chimiques
Types of Reactions::
Alkylation: The initial step involves alkylation of pyrrolidine.
Salt Formation: The subsequent hydrochlorination leads to the formation of the dihydrochloride salt.
2-Chloropropane (propan-2-yl chloride): Used for alkylation.
Hydrochloric Acid (HCl): Used for salt formation.
Major Products:: The major product is 3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride itself.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: It can serve as a building block for more complex molecules.
Biology: Researchers use it in studies related to neurotransmitters and receptors.
Medicine: It may have pharmaceutical applications due to its structural features.
Industry: It could be used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
3-(1-methylpyrrolidin-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10-7-3-5-8(10)4-2-6-9;;/h8H,2-7,9H2,1H3;2*1H |
Clé InChI |
UCYSQPIPABILOC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)


![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)


![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)




